DPP-4 S1 Pocket Binding Mode: 2,4,5-Trifluorophenyl vs. 3,4-Difluorophenyl Interaction Differences
Molecular docking studies demonstrate that the 2,4,5-trifluorophenyl moiety engages the DPP-4 S1 pocket via a π-stacking interaction with Phe357, while the 3,4-difluorophenyl analog instead forms a hydrogen bond with Trp629 and a π-stacking interaction between its own aromatic rings [1]. These divergent binding modes translate into differential DPP-4 inhibitory potency: the 2,4,5-trifluorophenyl-bearing sitagliptin exhibits an IC₅₀ of 18–20 nM, while literature SAR reviews explicitly state that 2,4,5-trifluorophenyl scaffolds yield greater potency enhancement than 3,4-difluoro analogs [2][3].
| Evidence Dimension | DPP-4 S1 pocket binding interaction and resultant inhibitory potency |
|---|---|
| Target Compound Data | 2,4,5-Trifluorophenyl pharmacophore: π-stacking with Phe357; sitagliptin IC₅₀ = 18–20 nM |
| Comparator Or Baseline | 3,4-Difluorophenyl pharmacophore: H-bond with Trp629; potency lower than 2,4,5-trifluoro analogs (SAR review comparison, exact IC₅₀ values for matched pairs not reported in the same assay) |
| Quantified Difference | Qualitatively distinct binding modes; 2,4,5-trifluorophenyl consistently yields superior DPP-4 inhibition in structure-activity relationship (SAR) analyses [3] |
| Conditions | In silico molecular docking into human DPP-4 crystal structure; in vitro DPP-4 enzymatic assay (Caco-2 cell extracts for sitagliptin) |
Why This Matters
For medicinal chemistry teams synthesizing DPP-4 inhibitor candidates, the 2,4,5-trifluorophenyl propanol provides the validated pharmacophoric entry point; regioisomeric alcohols would lead to compounds with fundamentally altered—and likely inferior—target engagement.
- [1] Reina, E., Franco, L. S., Carneiro, T. R., Barreiro, E. J., & Lima, L. M. (2024). Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition. RSC Advances, 14, 6617–6626. View Source
- [2] Kim, D. et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine. J. Med. Chem., 48(1), 141–151. IC₅₀ = 18 nM. View Source
- [3] Patel, B. D., & Ghate, M. D. (2023). Insight into SAR of DPP-4 Inhibitors. PMC. 2,4,5-trifluorophenyl scaffold potency > 3,4-difluoro analogs. View Source
